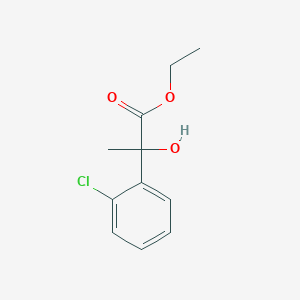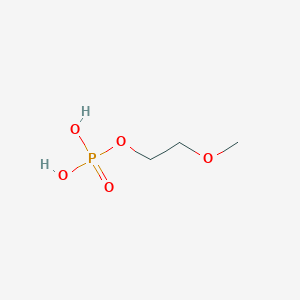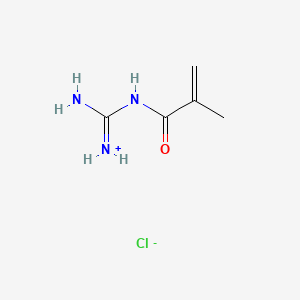![molecular formula C9H9N3O2 B13688448 [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol is an organic compound that features a pyridine ring substituted with a methyl group, an oxadiazole ring, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and methanol groups. One common method includes the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequent functionalization steps introduce the pyridine and methanol groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production. For example, the use of Raney nickel in a continuous flow system can facilitate the selective methylation of pyridine derivatives .
化学反応の分析
Types of Reactions
[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like 2-methylpyridine and 4-methylpyridine share structural similarities.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its substituted derivatives.
Uniqueness
[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
[3-(4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-3-10-7(4-6)9-11-8(5-13)14-12-9/h2-4,13H,5H2,1H3 |
InChIキー |
UWLFWFPCTAVFQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NOC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)

![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)



![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)

